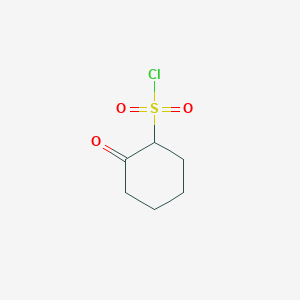

2-Oxocyclohexane-1-sulfonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-oxocyclohexane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO3S/c7-11(9,10)6-4-2-1-3-5(6)8/h6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDVZLDZTUDZLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Oxocyclohexane 1 Sulfonyl Chloride and Analogous Ketone Substituted Cyclohexanesulfonyl Chlorides

Specific Syntheses of 2-Oxocyclohexane-1-sulfonyl Chloride

While direct, documented syntheses for this compound are not extensively reported, established methods for the formation of sulfonyl chlorides can be applied to suitable precursors bearing the 2-oxocyclohexane scaffold.

Routes Utilizing 2-Oxocyclohexyl Ammonium (B1175870) Sulfonate as a Key Intermediate

The conversion of sulfonic acid salts to sulfonyl chlorides is a well-established transformation. In a proposed synthesis of this compound, 2-Oxocyclohexyl ammonium sulfonate would serve as a key precursor. This intermediate could be synthesized from the corresponding 2-oxocyclohexanesulfonic acid. The ammonium salt, upon treatment with a suitable chlorinating agent, would yield the desired sulfonyl chloride. The use of ammonium salts can sometimes offer advantages in terms of solubility and handling compared to the free sulfonic acids.

Implementation of Oxalyl Chloride for Direct Conversion

Oxalyl chloride is a versatile and effective reagent for the conversion of sulfonic acid salts to sulfonyl chlorides under mild conditions. google.com For the synthesis of this compound, the corresponding sodium or ammonium salt of 2-oxocyclohexanesulfonic acid could be treated with oxalyl chloride. google.com This method is often preferred due to the formation of volatile byproducts (CO, CO₂, and HCl), which simplifies the purification of the final product. wikipedia.org The reaction is typically carried out in an inert solvent, and the use of a catalytic amount of a tertiary amine, such as pyridine, can facilitate the reaction. researchgate.net

General Approaches for the Synthesis of Sulfonyl Chlorides Applicable to Cyclohexane (B81311) Scaffolds

More broadly, the synthesis of sulfonyl chlorides, including those with a cyclohexane framework, can be achieved through the oxidative chlorination of thiol and disulfide precursors. These methods offer a direct route to the sulfonyl chloride functionality.

Oxidative Chlorosulfonation from Thiol and Disulfide Precursors

The oxidation of thiols and disulfides is a common and effective strategy for the preparation of sulfonyl chlorides. nih.gov This approach is applicable to a wide range of substrates, including those with cyclic aliphatic structures like cyclohexane. The starting material for this compound via this route would be 2-mercaptocyclohexanone (B12311392) or its corresponding disulfide.

A highly efficient method for the oxidative conversion of thiols and disulfides to their corresponding sulfonyl chlorides involves the use of hydrogen peroxide in the presence of zirconium tetrachloride (ZrCl₄). organic-chemistry.org This method is characterized by its rapid reaction times, often completing within minutes at room temperature, and high yields. organic-chemistry.org The reaction is generally clean and avoids the use of harsh or toxic reagents. organic-chemistry.org For the synthesis of this compound, 2-mercaptocyclohexanone would be treated with a mixture of H₂O₂ and ZrCl₄ in a suitable solvent like acetonitrile. organic-chemistry.org

Table 1: Zirconium Tetrachloride-Catalyzed Oxidative Chlorination of Various Thiols organic-chemistry.org

| Thiol Substrate | Product | Yield (%) | Reaction Time (min) |

| Thiophenol | Benzenesulfonyl chloride | 98 | 1 |

| 4-Methylthiophenol | Toluene-4-sulfonyl chloride | 97 | 1 |

| 4-Chlorothiophenol | 4-Chlorobenzenesulfonyl chloride | 98 | 1 |

| Benzyl mercaptan | Phenylmethanesulfonyl chloride | 95 | 2 |

| Cyclohexyl mercaptan | Cyclohexanesulfonyl chloride | 92 | 2 |

This table presents data for analogous reactions to illustrate the general applicability of the method.

An economical and environmentally friendly approach for the synthesis of alkanesulfonyl chlorides utilizes sodium hypochlorite (B82951) (bleach) as the oxidant. researchgate.netrsc.org This method can be applied to the oxidative chlorosulfonation of S-alkyl isothiourea salts, which are readily prepared from the corresponding alkyl halides. researchgate.net In a typical procedure, an aqueous solution of bleach is added to the thiol or its derivative in a biphasic system with an organic solvent like dichloromethane, often in the presence of hydrochloric acid. rsc.org This method is advantageous due to the low cost and availability of the reagents.

Table 2: Bleach-Mediated Synthesis of Sulfonyl Chlorides rsc.org

| Starting Material | Product | Yield (%) |

| 5-Methyl-1,3,4-thiadiazole-2-thiol | 5-Methyl-1,3,4-thiadiazole-2-sulfonyl chloride | 86 |

This table provides an example of a bleach-mediated synthesis of a sulfonyl chloride.

Sandmeyer-Type Reactions and Photocatalytic Variants

The Sandmeyer reaction is a cornerstone of synthetic chemistry for converting arylamines into a wide array of functional groups via a diazonium salt intermediate. The traditional Sandmeyer chlorosulfonylation involves the reaction of an arenediazonium salt with sulfur dioxide in the presence of a copper catalyst, such as copper(I) or copper(II) chloride. nih.gov This method, however, can be limited by the use of gaseous and toxic sulfur dioxide and the potential for side reactions, including the formation of chloroarenes and disulfides. nih.gov

To circumvent the challenges associated with gaseous SO₂, modern protocols have introduced stable, solid SO₂ surrogates. One such surrogate is DABSO (1,4-diazabicyclo[2.2.2]octane-sulfur dioxide adduct), which releases SO₂ in a controlled manner. nih.govorganic-chemistry.org A notable advancement is the development of a one-pot Sandmeyer-type reaction that starts from anilines, which are converted to the diazonium intermediate in situ using a nitrite (B80452) source (e.g., tert-butyl nitrite) before reacting with DABSO and a copper(II) chloride catalyst. nih.govorganic-chemistry.org This approach avoids the isolation of potentially unstable diazonium salts, enhancing the safety and operational simplicity of the procedure. nih.gov This method has proven effective for a broad range of carbo- and heterocyclic anilines. nih.gov

Photocatalytic variants of the Sandmeyer reaction represent a significant leap forward, utilizing visible light to drive the desired transformation. nih.gov One such method employs a ruthenium-based photocatalyst, [Ru(bpy)₃]Cl₂, to mediate the reaction between diazonium salts and SO₂. nih.gov More recently, heterogeneous and metal-free photocatalysts like potassium poly(heptazine imide) (K-PHI) have been developed. nih.gov In this system, SO₂ and HCl are generated in situ from the hydrolysis of thionyl chloride. The photocatalyst, upon irradiation with visible light, facilitates the necessary single-electron transfer steps to convert the diazonium salt to the corresponding sulfonyl chloride. nih.gov These photocatalytic methods often proceed under milder conditions and can mitigate some of the limitations of the classical Sandmeyer reaction. nih.gov

While Sandmeyer-type reactions are primarily established for aromatic systems starting from anilines, their direct application to synthesize aliphatic compounds like this compound is not the standard approach, as it would require a corresponding aminoketone precursor that could lead to complex reaction pathways.

Conversion from Sulfonic Acid Derivatives

A direct and widely applicable route to sulfonyl chlorides is the chlorination of the corresponding sulfonic acids or their salts. lookchem.comgoogle.com This transformation is a key step in the synthesis of many sulfonamides and related compounds. google.com Various chlorinating agents can be employed for this purpose, with the choice of reagent often depending on the substrate's stability and the desired reaction conditions.

Common reagents for this conversion include:

Phosphorus Pentachloride (PCl₅) and Thionyl Chloride (SOCl₂) : Historically, reagents like phosphorus pentachloride, often in combination with phosphorus oxychloride or thionyl chloride, have been used to convert sodium salts of sulfonic acids to sulfonyl chlorides. google.com However, these reactions can require harsh conditions, such as heating, which may not be suitable for sensitive substrates. google.com

Triphenylphosphine (B44618)/Sulfuryl Chloride : A milder, though less atom-economical, method involves the reaction of tetrabutylammonium (B224687) salts of sulfonic acids with a combination of triphenylphosphine and sulfuryl chloride. google.com

Modern Chlorinating Agents : More recent developments have introduced efficient chlorinating agents that operate under mild, often solvent-free, conditions. One such reagent is 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC). lookchem.com The reaction of a sulfonic acid with TAPC, often facilitated by grinding with a potassium chloride catalyst and a drop of water, can produce the corresponding sulfonyl chloride in high yield and with short reaction times. lookchem.com This method is compatible with a wide array of sulfonic acids, including aromatic, aliphatic, and cyclic variants, and tolerates various functional groups. lookchem.com

The general procedure for converting a sulfonic acid to a sulfonyl chloride is versatile and can be applied to precursors like 2-oxocyclohexane-1-sulfonic acid, making it a viable strategy for synthesizing the target compound.

Chlorosulfonic Acid Mediated Syntheses

Chlorosulfonic acid (ClSO₃H) is a powerful and versatile reagent used extensively for the direct introduction of a sulfonyl chloride group onto an organic molecule, a reaction known as chlorosulfonation. pageplace.de This method is particularly valuable for the synthesis of aromatic sulfonyl chlorides from arenes and is a major industrial process. pageplace.de

The reaction typically involves treating a suitable organic precursor with an excess of chlorosulfonic acid. orgsyn.org For example, acetanilide (B955) can be treated with chlorosulfonic acid, followed by heating, to produce p-acetaminobenzenesulfonyl chloride in good yield. orgsyn.org The reaction proceeds via electrophilic aromatic substitution, with the evolution of hydrogen chloride gas. orgsyn.org

While highly effective for activated aromatic rings, the application of chlorosulfonic acid to aliphatic systems like cyclohexanone (B45756) can be more complex. The strong acidic and oxidizing nature of the reagent can lead to undesired side reactions, such as dehydration, polymerization, or rearrangement, especially with ketone functionalities. However, in specific cases, chlorosulfonic acid has been used to convert amides into sulfonyl chlorides. rsc.org A process has also been developed where an aromatic compound is first reacted with a near-stoichiometric amount of chlorosulfonic acid to form the sulfonic acid, which is then treated with thionyl chloride to yield the sulfonyl chloride. google.com This two-step, one-pot approach can offer better control and higher yields. google.com

Strategic Functionalization of Cyclohexanone Derivatives to Incorporate the Sulfonyl Chloride Moiety

The direct introduction of a sulfonyl chloride group at the α-position of a simple ketone like cyclohexanone is a synthetic challenge. Standard chlorosulfonation conditions are often too harsh for ketone-containing substrates. Therefore, strategic functionalization typically involves a multi-step approach starting from cyclohexanone or a related derivative.

A plausible strategy involves the generation of a nucleophilic center at the α-carbon of the cyclohexanone ring, which can then react with an appropriate electrophilic sulfur-containing reagent.

Enolate/Enamine Chemistry : A common approach to functionalize the α-position of a ketone is through its enolate or enamine derivative.

Enolate Pathway : Cyclohexanone can be deprotonated with a suitable base (e.g., lithium diisopropylamide, LDA) to form its lithium enolate. This nucleophilic enolate could then be trapped with an electrophile like sulfuryl chloride (SO₂Cl₂). However, the reaction of enolates with sulfuryl chloride can be complex, potentially leading to α,α-dichlorination as a competing pathway. A more controlled approach might involve reaction with sulfur dioxide (SO₂) to form a sulfinate intermediate, which would then require a subsequent chlorination step (e.g., using N-chlorosuccinimide) to yield the final sulfonyl chloride.

Enamine Pathway : Alternatively, cyclohexanone can be reacted with a secondary amine (e.g., pyrrolidine) to form a more stable and less basic enamine. This enamine can then be reacted with a suitable electrophile to achieve α-functionalization.

Radical-Mediated Pathways : Another potential route could involve a radical reaction. For instance, the radical-initiated reaction of cyclohexene (B86901) with a chlorosulfonylating agent could install the desired group on the ring, which would then require a subsequent oxidation step to introduce the ketone functionality at the adjacent position.

From Pre-functionalized Cyclohexanones : An alternative is to start with a cyclohexanone derivative that already contains a functional group at the α-position that can be converted to a sulfonyl chloride. For example, starting with α-thiocyclohexanone, one could perform an oxidative chlorination to transform the thiol group into the sulfonyl chloride moiety. The synthesis of sulfonyl chlorides from thiols or their derivatives via oxidative chlorination is a well-established method. organic-chemistry.org

These strategies highlight that the synthesis of this compound likely requires a carefully planned sequence of reactions rather than a single, direct functionalization step on the parent ketone.

Reactivity and Transformational Chemistry of 2 Oxocyclohexane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Group

The sulfonyl chloride moiety is an excellent leaving group, facilitating reactions with a wide range of nucleophiles. This reactivity is central to the synthesis of important classes of organic compounds such as sulfonamides and sulfonate esters.

The reaction of 2-Oxocyclohexane-1-sulfonyl chloride with primary or secondary amines, a process known as aminolysis, readily yields the corresponding N-substituted sulfonamides. Sulfonyl chlorides are frequently utilized in medicinal chemistry to react with amines, leading to the formation of complex sulfonamides. The reaction typically proceeds by the nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the displacement of the chloride ion. An excess of the amine or the addition of a non-nucleophilic base is often required to neutralize the hydrochloric acid byproduct.

The general transformation is as follows: this compound + 2 RNH₂ → 1-(Alkylsulfamoyl)-cyclohexan-2-one + RNH₃⁺Cl⁻

This reaction is highly efficient and provides a direct route to a diverse array of sulfonamides, which are significant structural motifs in many pharmaceutically active compounds. nih.govprinceton.edu

Table 1: Examples of Aminolysis Reactions

| Amine Nucleophile | Product (Sulfonamide) |

|---|---|

| Ammonia (NH₃) | 2-Oxocyclohexane-1-sulfonamide |

| Aniline (C₆H₅NH₂) | N-Phenyl-2-oxocyclohexane-1-sulfonamide |

| Piperidine (C₅H₁₀NH) | 1-(Piperidine-1-sulfonyl)cyclohexan-2-one |

| Benzylamine (C₆H₅CH₂NH₂) | N-Benzyl-2-oxocyclohexane-1-sulfonamide |

In a reaction analogous to aminolysis, this compound reacts with alcohols in a process called alcoholysis to form sulfonate esters. This transformation is typically carried out in the presence of a base, such as pyridine, which serves to neutralize the generated HCl and catalyze the reaction. youtube.com The conversion of an alcohol into a sulfonate ester transforms the hydroxyl group, a poor leaving group, into a sulfonate, which is an excellent leaving group for subsequent nucleophilic substitution or elimination reactions. periodicchemistry.comlibretexts.orglibretexts.org

The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur center of the sulfonyl chloride. youtube.com This process occurs with retention of configuration at the alcohol's stereocenter because the C-O bond of the alcohol is not broken during the reaction. libretexts.org

Table 2: Synthesis of Sulfonate Esters via Alcoholysis

| Alcohol Reactant | Product (Sulfonate Ester) |

|---|---|

| Methanol (CH₃OH) | Methyl 2-oxocyclohexane-1-sulfonate |

| Ethanol (C₂H₅OH) | Ethyl 2-oxocyclohexane-1-sulfonate |

| Isopropanol ((CH₃)₂CHOH) | Isopropyl 2-oxocyclohexane-1-sulfonate |

| Phenol (C₆H₅OH) | Phenyl 2-oxocyclohexane-1-sulfonate |

Radical Mediated Reactions Involving this compound Derivatives

Beyond its role in nucleophilic substitutions, the sulfonyl chloride group can serve as a precursor to sulfonyl radicals. These highly reactive intermediates can participate in a variety of carbon-sulfur and carbon-carbon bond-forming reactions, offering powerful strategies for molecular construction.

Visible-light photoredox catalysis has emerged as a powerful method for generating sulfonyl radicals from sulfonyl chlorides under mild conditions. researchgate.net In a typical system, a photocatalyst, often an iridium or ruthenium complex, absorbs visible light and enters an excited state. organic-chemistry.org This excited catalyst can then engage in a single-electron transfer (SET) with the sulfonyl chloride derivative. This process reduces the sulfonyl chloride, leading to the homolytic cleavage of the sulfur-chlorine bond to generate a 2-oxocyclohexane-1-sulfonyl radical and a chloride anion. researchgate.netorganic-chemistry.orgnih.gov

This method avoids the harsh conditions associated with traditional radical initiation techniques and displays broad functional group tolerance. nih.gov

Once generated, the 2-oxocyclohexane-1-sulfonyl radical can undergo intermolecular addition to a variety of unsaturated substrates, such as alkenes and alkynes. organic-chemistry.org This addition forms a new carbon-centered radical, which can then be trapped or participate in further transformations.

A particularly powerful application of this reactivity is in radical cascade reactions, where the initial radical addition is followed by one or more cyclization steps. rsc.org For instance, the addition of the sulfonyl radical to a suitably functionalized alkene can initiate a cyclization event to construct complex polycyclic ring systems. nih.gov Such oxidative radical annulation processes provide an efficient approach to valuable heterocyclic structures like tetrahydropyridazines. organic-chemistry.orgnih.gov

Table 3: Radical Addition/Cyclization Scope

| Unsaturated Substrate Example | Intermediate | Final Product Type |

|---|---|---|

| Styrene | β-Sulfonyl benzyl radical | Adduct |

| 1,6-Heptadiene | Carbon-centered radical | Cyclized product (e.g., substituted cyclohexane) |

| N-Allyl-N-tosylacrylamide | Carbon-centered radical | Lactam-fused cyclic sulfone |

Hydrosulfonylation is a reaction that involves the formal addition of an H-SO₂R group across a double bond. Photoredox catalysis enables a highly effective radical hydrosulfonylation of alkenes using sulfonyl chlorides. nih.govnih.gov In this process, the photogenerated 2-oxocyclohexane-1-sulfonyl radical adds to an alkene. The resulting carbon-centered radical then abstracts a hydrogen atom from a suitable donor, such as tris(trimethylsilyl)silane, to complete the hydrosulfonylation process and regenerate the catalytic cycle. nih.govnih.gov

This methodology allows for the anti-Markovnikov addition of the sulfonyl group to the alkene, providing access to sulfones with high regioselectivity. organic-chemistry.org The reaction is notable for its operational simplicity, scalability, and tolerance of a wide range of functional groups, making it a valuable tool for late-stage functionalization in complex molecule synthesis. nih.govnih.gov

Enantioselective Radical Transformations Using Sulfonyl Chloride Precursors

The generation of sulfonyl radicals from sulfonyl chlorides is a foundational step for numerous synthetic transformations. In the context of asymmetric synthesis, controlling the stereochemistry of these highly reactive intermediates is a significant challenge. The development of catalytic enantioselective radical processes has gained considerable attention as a means to construct chiral sulfones, which are prevalent motifs in bioactive molecules and pharmaceuticals. nih.govnih.gov

Methodologies often involve the use of a chiral catalyst to create an asymmetric environment during the radical reaction. For instance, photoinduced organocatalytic systems, employing chiral squaramide or other hydrogen-bond-donating catalysts, can facilitate the asymmetric addition of sulfonyl radicals to α,β-unsaturated carbonyl compounds. nih.govrsc.org Similarly, chiral nickel and rhodium complexes have been successfully employed in photoredox-catalyzed reactions to achieve enantioselective hydrosulfonylation and other radical-mediated transformations. researchgate.netacs.orgnih.gov These strategies typically rely on the catalyst interacting with the substrate to guide the approach of the sulfonyl radical, thereby inducing stereoselectivity. nih.gov

While these principles are well-established for various sulfonyl chlorides, specific research detailing the application of this compound as a precursor in enantioselective radical transformations was not found in the provided search results. The general approaches are summarized in the table below.

Table 1: General Strategies for Enantioselective Radical Sulfonylation

| Catalysis Type | Catalyst Example | Radical Source | Substrate Example | Key Feature |

| Organocatalysis | Chiral Squaramide | DABCO·(SO₂)₂ | α,β-Unsaturated Carbonyls | Asymmetric conjugate addition via H-bonding. nih.govrsc.org |

| Transition Metal | Chiral Nickel Complex | Sulfonyl Chlorides | α,β-Unsaturated Carbonyls | Enantioselective hydrosulfonylation. nih.gov |

| Transition Metal | Chiral Rhodium Complex | Allyl Sulfones | N-Acylpyrazoles | Photoinduced asymmetric radical addition. nih.gov |

Carbon-Carbon Bond Forming Reactions Associated with the Cyclohexanone (B45756) Ring

The dual functionality of this compound, possessing both a reactive sulfonyl chloride group and a cyclohexanone ring, allows for diverse synthetic manipulations. This section focuses on carbon-carbon bond-forming reactions targeting either the sulfonyl group or the cyclohexanone moiety.

The Negishi cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate, typically catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgthermofisher.com This reaction is valued for its high functional group tolerance and broad scope, accommodating sp³, sp², and sp hybridized carbon atoms. wikipedia.orgchem-station.com

Organozinc reagents are generally milder and less reactive than their organolithium or Grignard counterparts, which can prevent unwanted side reactions in complex syntheses. chem-station.com While aryl, alkenyl, and alkynyl halides are common electrophilic partners, the use of sulfonyl chlorides in related desulfinative cross-coupling reactions has also been explored. For instance, copper(I) iodide has been shown to catalyze the sulfonylation of organozinc reagents with sulfonyl halides to produce sulfones. rmit.edu.au Another approach involves reacting organozinc reagents with specific chlorosulfate compounds to generate sulfonyl chloride intermediates in situ, which can then be used to form sulfonamides. nih.govresearchgate.net

However, specific examples of this compound participating in Negishi or similar cross-coupling reactions with organozinc reagents are not detailed in the available literature. The general applicability of organozinc reagents in C-C bond formation is well-documented. wikipedia.orgorganic-chemistry.org

Table 2: Overview of Negishi Cross-Coupling Reaction Components

| Component | Description | Examples |

| Organometallic Reagent | The nucleophilic partner. | Arylzinc halides, Alkylzinc halides wikipedia.orgchem-station.com |

| Electrophile | The electrophilic partner. | Aryl halides, Alkenyl halides, Triflates wikipedia.orgorganic-chemistry.org |

| Catalyst | Typically a Pd(0) or Ni(0) complex. | Pd(PPh₃)₄, Ni(acac)₂, Pd₂(dba)₃/X-Phos wikipedia.orgresearchgate.net |

| Coupling Product | Forms a new C-C bond between organic residues. | Biaryls, Alkenyl-arenes, Alkylated arenes wikipedia.orgorganic-chemistry.org |

The reaction between sulfonyl chlorides and silyl enol ethers provides a convenient route to synthesize β-keto sulfones, which are valuable intermediates in organic synthesis. rsc.orgrsc.org This transformation involves the electrophilic attack of the sulfonyl chloride on the nucleophilic silyl enol ether.

Research has shown that this reaction can be catalyzed by transition metal complexes. Notably, a ruthenium(II) phosphine complex has been found to effectively catalyze the reaction between various alkane- and arene-sulfonyl chlorides and silyl enol ethers, affording the corresponding β-keto sulfones in good to high yields. rsc.orgrsc.org The reaction conditions and yields can be influenced by the nature of the substituents on both the sulfonyl chloride and the silyl enol ether. tandfonline.com In some cases, photoredox catalysis has also been employed for the related sulfonamidation of enol silyl ethers using chlorosulfonamides, highlighting the utility of radical pathways in forming similar structures. organic-chemistry.org

While this methodology is established for a range of sulfonyl chlorides, specific studies detailing the reaction of this compound with silyl enol ethers to produce the corresponding β-dicarbonyl sulfone were not identified in the search results.

Table 3: Ruthenium-Catalyzed Synthesis of β-Keto Sulfones

| Sulfonyl Chloride | Silyl Enol Ether | Catalyst | Product Type |

| Alkanesulfonyl Chloride | Ketene Silyl Acetal | Ru(II) Phosphine Complex | β-Keto Sulfone |

| Arenesulfonyl Chloride | Cycloalkene Silyl Enol Ether | Ru(II) Phosphine Complex | β-Keto Sulfone |

| Perfluoroalkanesulfonyl Chloride | Substituted Silyl Enol Ether | Ru(II) Phosphine Complex | Perfluoroalkylated Ketone or α-Chloro Ketone tandfonline.com |

Data derived from general procedures for the synthesis of β-keto sulfones. rsc.orgrsc.org

Unsaturated sulfones, including those derived from sulfonyl chlorides, are versatile reagents in annulation and cycloaddition reactions. acs.org The strongly electron-withdrawing sulfonyl group activates adjacent π-systems, making them effective dienophiles or dipolarophiles. acs.org For example, 1- and 2-sulfonyl-substituted dienes are commonly used as the diene component in Diels-Alder reactions, reacting with both electron-rich and electron-deficient dienophiles. acs.orgacs.org

Furthermore, sulfonyl chlorides can react with unsaturated compounds like alkenes and imines in [2+2] annulations. The reaction with imines, for instance, can lead to the formation of β-sultams, which are four-membered cyclic sulfonamides. organic-chemistry.org These cycloaddition reactions are often stereoselective and provide access to strained heterocyclic systems. organic-chemistry.orgresearchgate.net

Despite the rich cycloaddition chemistry of sulfonyl-containing compounds, specific research on the use of this compound in annulation or cycloaddition reactions was not found in the search results.

Reactions with Heteroatom-Containing Substrates

The electrophilic nature of the sulfonyl chloride group makes it reactive toward a variety of heteroatom nucleophiles, including nitrogen-containing compounds like imines.

The reaction of sulfonyl chlorides with imines is a known route for synthesizing nitrogen- and sulfur-containing heterocyclic compounds. One of the most significant transformations is the [2+2] cycloaddition, often referred to as a sulfa-Staudinger reaction, which yields β-sultams (thiazetidine-1,1-dioxides). organic-chemistry.orgresearchgate.net This reaction typically proceeds in the presence of a base.

The reactivity and the nature of the products can vary depending on the structure of both the sulfonyl chloride and the imine (linear vs. cyclic, N-alkyl vs. N-aryl). researchgate.netresearchgate.net In some cases, instead of cycloaddition, other reactions can occur. For example, with certain cyclic imines, the reaction with an alkanesulfonyl chloride can lead to the formation of an N-alkanesulfonyliminium ion. This intermediate can then be trapped by nucleophiles present in the reaction medium, such as water or chloride ions, leading to ring-opened or addition products rather than a cycloadduct. researchgate.net

Detailed studies on the specific reaction between this compound and various imines, and the characterization of the resulting products, have not been described in the provided search results.

Table 4: General Reactivity of Alkanesulfonyl Chlorides with Imines

| Imine Type | Reagent | Conditions | Predominant Product Type |

| Linear N-Alkyl Imines | Ethoxycarbonylmethanesulfonyl chloride | Tertiary Base | trans-β-Sultam researchgate.net |

| Cyclic N-Alkyl Imines (e.g., 3,4-dihydroisoquinoline) | Benzylsulfonyl chloride | N/A | N-Sulfonyliminium ion intermediates, leading to addition products researchgate.net |

| Linear N-Aryl Imines | Alkanesulfonyl chlorides | Tertiary Base | Generally no reaction or low yield of β-sultam researchgate.net |

Transformations Involving Aldehydes and Ketones

The presence of an acidic α-proton in aldehydes and ketones allows for the formation of enolates when treated with a base. These enolate ions are potent nucleophiles that can react with various electrophiles. brainkart.commasterorganicchemistry.com Sulfonyl chlorides, including this compound, serve as electrophilic partners in such reactions. The reaction between an enolate and a sulfonyl chloride typically results in the formation of a β-keto sulfone. rsc.org

For an unsymmetrical ketone, the reaction can lead to different products depending on which α-proton is removed to form the enolate. Generally, the kinetically favored enolate is the one formed by removing a proton from the less substituted α-carbon, while the thermodynamically favored enolate is the more substituted one. The reaction of these specific enolates with a sulfonyl chloride allows for the regioselective synthesis of β-keto sulfones. For instance, reactions of silyl enol ethers with alkane- and arene-sulfonyl chlorides, catalyzed by a ruthenium(II) phosphine complex, have been shown to produce β-keto sulfones in good to high yields. rsc.org

While C-alkylation is the more common and synthetically useful pathway, O-alkylation is also a possible side reaction. The reaction is most effective with primary alkyl halides, as secondary and tertiary halides can lead to elimination reactions. brainkart.com

| Enolate Source | Electrophile | Product Type | Notes |

|---|---|---|---|

| Aldehyde/Ketone | Sulfonyl Chloride | β-Keto Sulfone | C-alkylation is the major pathway. |

| Aldehyde/Ketone | Alkyl Halide | α-Alkylated Aldehyde/Ketone | Works best for primary alkyl halides to avoid elimination. brainkart.com |

| Aldehyde/Ketone | Another Aldehyde/Ketone | β-Hydroxyaldehyde/Ketone | This is the basis of the Aldol (B89426) reaction. brainkart.com |

Sequential Synthesis of Sulfonimidamides

Sulfonimidamides are a class of compounds with significant potential in pharmaceutical and agrochemical applications. thieme-connect.comthieme-connect.de A practical one-pot synthesis method has been developed that utilizes sulfonyl chlorides as readily available starting materials. thieme-connect.comthieme-connect.de This sequential process avoids the need to isolate often unstable intermediates. thieme-connect.com

The synthesis begins with the reaction of a sulfonyl chloride with a primary amine in the presence of a reducing agent, such as triphenylphosphine (B44618), to form a sulfinamide intermediate. This intermediate is then chlorinated in situ using an N-chloro-reagent like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) to generate a sulfonimidoyl chloride. thieme-connect.comnih.gov Finally, the addition of a second amine to the reaction mixture results in a nucleophilic substitution on the sulfonimidoyl chloride to yield the desired sulfonimidamide. thieme-connect.comnih.gov This one-pot procedure provides a direct route to sulfonimidamides in moderate to good yields. thieme-connect.com

The scope of this reaction is broad, accommodating various sulfonyl chlorides and amines. For instance, using p-toluenesulfonyl chloride, reactions with a range of cyclic and acyclic amines have been shown to produce the corresponding sulfonimidamides in yields from 74% to 81%. thieme-connect.de

| First Amine | Second Amine | Yield (%) |

|---|---|---|

| tert-Butylamine | Substituted Pyrrolidine | 74-81% thieme-connect.de |

| tert-Butylamine | Piperidines | 74-81% thieme-connect.de |

| tert-Butylamine | Diethylamine | N/A |

| tert-Butylamine | N-methylbenzylamine | N/A |

Generation of Reactive Intermediates from this compound

This compound is a precursor to several highly reactive intermediates that are pivotal in synthetic organic chemistry. The presence of an α-hydrogen relative to the sulfonyl group allows for the formation of sulfenes via elimination. Furthermore, it serves as a key starting material in multi-step syntheses that proceed through sulfinamide and sulfonimidoyl chloride intermediates.

Sulfene (B1252967) Formation via Elimination Processes

Sulfonyl chlorides that possess an α-hydrogen, such as this compound, can undergo an elimination reaction in the presence of a base to form highly reactive intermediates known as sulfenes (R₂C=SO₂). This process is a well-established method for generating these transient species, which are not typically isolated but are trapped in situ with various reagents.

The mechanism involves the deprotonation of the α-carbon by a base, followed by the loss of the chloride ion to form the sulfene. The choice of base is crucial and can influence the reaction pathway. Triethylamine (B128534) is a commonly used base for this transformation. Once generated, sulfenes readily participate in a variety of cycloaddition reactions, such as [2+2] cycloadditions with enamines or ketene acetals, providing access to four-membered sulfur-containing rings (thietane-1,1-dioxides).

Role in the Formation of Sulfinamide and Sulfonimidoyl Chloride Intermediates

As outlined in section 3.4.3, this compound is a key starting material for the sequential synthesis of sulfonimidamides. This transformation proceeds through two critical reactive intermediates: a sulfinamide and a sulfonimidoyl chloride. thieme-connect.comthieme-connect.de

Sulfinamide Formation : The first step in the one-pot synthesis is the reductive amidation of the sulfonyl chloride. The sulfonyl chloride is treated with a primary amine and a reducing agent, which leads to the formation of a sulfinamide intermediate. nih.govacs.orgacs.org This step effectively reduces the sulfur center from oxidation state +6 to +4.

Sulfonimidoyl Chloride Formation : The sulfinamide is not isolated but is immediately subjected to an oxidation/chlorination step within the same reaction vessel. thieme-connect.comthieme-connect.de Reagents like N-chlorosuccinimide (NCS) are used for this transformation. nih.gov The chlorinating agent converts the sulfinamide into a highly electrophilic sulfonimidoyl chloride intermediate. nih.govresearchgate.net This species is the direct precursor to the final product. The subsequent addition of a second amine nucleophile displaces the chloride, forming the stable sulfonimidamide. The ability to generate these intermediates sequentially in one pot from a sulfonyl chloride offers a significant advantage in terms of efficiency and handling of sensitive compounds. thieme-connect.com

Mechanistic Investigations and Reaction Pathway Elucidation for 2 Oxocyclohexane 1 Sulfonyl Chloride Chemistry

Studies on Sulfonyl Radical Generation and Propagation Pathways

The generation of sulfonyl radicals from precursors like 2-Oxocyclohexane-1-sulfonyl chloride is a critical step for initiating a variety of synthetic transformations. cam.ac.uk Research has demonstrated that sulfonyl chlorides can serve as effective sources for these radicals, particularly through photoredox catalysis. cam.ac.ukresearchgate.net In this process, a photocatalyst, typically an iridium complex such as (Ir[dF(CF₃)ppy]₂(dtbpy))PF₆, is excited by visible light (e.g., a 420 nm blue LED). cam.ac.ukorganic-chemistry.org The excited catalyst can then engage in a single-electron transfer (SET) process.

The proposed mechanism often involves the reduction of the sulfonyl chloride, leading to the homolytic cleavage of the sulfur-chlorine bond to release a sulfonyl radical and a chloride ion. researchgate.net Alternatively, pathways involving an initial oxidation of an additive, like 4-(dimethylamino)pyridine (DMAP), can generate a radical cation which then facilitates the reduction of the sulfonyl chloride. researchgate.netorganic-chemistry.org

Once generated, the 2-oxocyclohexane-1-sulfonyl radical can propagate through several pathways. A common route is the addition to electron-deficient olefins, such as acrylates or vinyl ketones. researchgate.netorganic-chemistry.org This addition forms a new carbon-centered radical, which can then be further transformed, for instance, by reduction and protonation to yield the final product. researchgate.net The efficiency and outcome of these propagation steps are influenced by the nature of the radical trap and the reaction conditions. researchgate.netnih.gov The generation of sulfonyl radicals from sulfonyl chlorides provides a powerful method for forming carbon-sulfur bonds, which are prevalent in many pharmaceutical and agrochemical agents. researchgate.net

Analysis of Hydrogen Atom Transfer (HAT) Processes in Reductive Sulfonylation

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry, enabling the generation of reactive radicals from otherwise stable C-H bonds. mdpi.com In the context of reductive sulfonylation, HAT processes are key to understanding the formation and reactivity of the sulfonyl radical derived from this compound. While direct studies on this specific compound are limited, extensive research on related sulfinic acids (RSO₂H) provides critical mechanistic insights. nih.govrsc.org

Sulfinic acids are excellent hydrogen atom donors to both alkyl and alkoxyl radicals. nih.gov The O-H bond dissociation enthalpy (BDE) of sulfinic acids is approximately 78 kcal/mol, which is intermediate between that of thiols (~87 kcal/mol) and sulfenic acids (~70 kcal/mol). rsc.orgresearchgate.net This thermodynamic property dictates their HAT reactivity. For instance, the rate constants for HAT from sulfinic acids to alkyl radicals are on the order of 10⁶ M⁻¹s⁻¹, while for more reactive alkoxyl radicals, the rates are around 10⁸ M⁻¹s⁻¹. nih.govrsc.org

Table 1: Comparative HAT Reactivity Data

| Radical Acceptor | H-Atom Donor | Rate Constant (M⁻¹s⁻¹) | BDE (kcal/mol) |

|---|---|---|---|

| Alkyl Radical | Sulfinic Acid (RSO₂H) | ~10⁶ | ~78 |

| Alkoxyl Radical | Sulfinic Acid (RSO₂H) | ~10⁸ | ~78 |

| Alkyl Radical | Thiol (RSH) | ~10⁶ | ~87 |

| Alkoxyl Radical | Thiol (RSH) | ~10⁷ | ~87 |

| Alkyl Radical | Sulfenic Acid (RSOH) | ~10⁶ | ~70 |

| Alkoxyl Radical | Sulfenic Acid (RSOH) | ~10⁹ | ~70 |

This table is based on general data for the specified classes of compounds. nih.govrsc.orgresearchgate.net

Elucidation of Stereochemical and Enantiocontrol Mechanisms in Asymmetric Reactions

The use of sulfonyl chlorides is a well-established strategy for controlling stereochemistry in organic synthesis. rsc.orgyoutube.com When reacting with chiral alcohols, sulfonyl chlorides like this compound can convert the hydroxyl group into a sulfonate ester, which is an excellent leaving group. A key feature of this transformation is that the reaction occurs at the oxygen atom and does not involve the chiral carbon center to which it is attached. youtube.com Consequently, the stereochemical configuration of the carbon atom is retained during the formation of the sulfonate ester. youtube.com

This retention of configuration is synthetically valuable. It allows for subsequent nucleophilic substitution reactions (e.g., S_N2) where the stereochemistry can be predictably inverted. This two-step sequence of sulfonylation (retention) followed by substitution (inversion) provides a reliable method for controlling the stereochemical outcome at a specific chiral center. youtube.com

Furthermore, sulfonyl chlorides are employed in stereochemically controlled cyclization reactions. For example, the treatment of 4-sulfanyl-1,3-diols with toluene-p-sulfonyl chloride and a base like triethylamine (B128534) can lead to the formation of substituted 1,2-oxathianes as single diastereoisomers. rsc.org In this intramolecular reaction, the sulfonyl chloride activates the hydroxyl group, facilitating a cyclization that proceeds with high stereochemical fidelity, controlling the relative stereochemistry of multiple centers in the newly formed ring. rsc.org This principle is directly applicable to bifunctional substrates reacting with this compound, enabling the construction of complex cyclic systems with defined stereochemistry.

Photochemical Mechanistic Pathways in Radical Reactions

Photochemical methods, particularly those involving visible-light photoredox catalysis, offer mild and efficient pathways for generating radicals from sulfonyl chlorides. researchgate.netrsc.org The mechanism for the photochemical activation of this compound to generate a sulfonyl radical typically involves a photocatalytic cycle. cam.ac.ukresearchgate.net

The process begins with the absorption of light by a photocatalyst, such as an iridium or ruthenium complex, promoting it to an excited state with enhanced redox potentials. cam.ac.ukresearchgate.net This excited photocatalyst can then act as a single-electron reductant. It donates an electron to the sulfonyl chloride, which undergoes dissociative electron capture, cleaving the S-Cl bond to form the 2-oxocyclohexane-1-sulfonyl radical and a chloride anion. The photocatalyst, now in its oxidized state, is regenerated in a subsequent step to complete the catalytic cycle. researchgate.net

An alternative pathway involves the photocatalyst acting as an oxidant first. It may oxidize a co-catalyst or additive (like DMAP), which then engages in the reductive cleavage of the sulfonyl chloride. researchgate.netorganic-chemistry.org Once formed, the sulfonyl radical participates in subsequent reactions, such as addition to alkenes or alkynes. magtech.com.cn The use of light provides precise temporal and spatial control over radical generation, often proceeding under redox-neutral conditions without the need for harsh stoichiometric oxidants or reductants. rsc.org Studies on the photochemical formation of sulfuryl chloride from sulfur dioxide and chlorine further underscore the role of light in initiating reactions involving sulfur-chlorine bonds, showing a first-order dependence on chlorine concentration under irradiation. atmire.com

Solvolysis Kinetics and Mechanistic Continuum for Sulfonyl Chlorides

For a wide range of sulfonyl chlorides, the sensitivity to solvent nucleophilicity (l) is high (typically in the range of 1.07–1.54), while the sensitivity to solvent ionizing power (m) is moderate (typically 0.49–0.72). mdpi.com These values indicate a transition state with significant bond formation between the nucleophilic solvent and the sulfur center, characteristic of an S_N2 mechanism. mdpi.comkoreascience.kr Claims of an S_N1 mechanism for some sulfonyl chlorides have been largely refuted by more detailed investigations. mdpi.com

Kinetic solvent isotope effect (KSIE) studies further corroborate the S_N2 mechanism. The hydrolysis of sulfonyl chlorides in H₂O versus D₂O yields KSIE values (k_H₂O/k_D₂O) that are typically between 1.3 and 1.9. nih.govmdpi.comkoreascience.kr For instance, methanesulfonyl chloride exhibits a KSIE of 1.568 at 20 °C. nih.gov These values are indicative of significant nucleophilic involvement of the solvent in the rate-determining step. Thermodynamic parameters, such as large negative entropies of activation (ΔS‡), also support a highly ordered, bimolecular transition state. koreascience.kr

Table 2: Grunwald-Winstein Parameters for Solvolysis of Various Sulfonyl Chlorides

| Sulfonyl Chloride | l (Sensitivity to N) | m (Sensitivity to Y) | Proposed Mechanism |

|---|---|---|---|

| Benzenesulfonyl chloride | 1.24 | 0.58 | S_N2 |

| p-Nitrobenzenesulfonyl chloride | ~1.2 | ~0.6 | S_N2 |

| trans-β-Styrenesulfonyl chloride | 1.24 | 0.58 | S_N2 |

| 5-Dimethylamino-naphthalene-1-sulfonyl chloride | 0.96 | 0.53 | S_N2 |

This table presents representative data for arenesulfonyl chlorides, illustrating the general trend for the class of compounds. mdpi.comkoreascience.kr

Table 3: Kinetic Solvent Isotope Effects (KSIE) for Sulfonyl Chloride Solvolysis

| Sulfonyl Chloride | Solvent System | KSIE (k_H/k_D) | Temperature (°C) |

|---|---|---|---|

| Methanesulfonyl chloride | H₂O/D₂O | 1.7 | 0 |

| Benzenesulfonyl chloride | H₂O/D₂O | 1.564 | 20 |

| trans-β-Styrenesulfonyl chloride | H₂O/D₂O | 1.46 | 45 |

| trans-β-Styrenesulfonyl chloride | MeOH/MeOD | 1.76 | 45 |

This table compiles KSIE data from various studies. nih.govmdpi.com

Information regarding "this compound" is currently limited in publicly accessible scientific literature.

Consequently, the construction of a thorough and scientifically detailed article adhering to the proposed outline cannot be completed at this time. The required in-depth research findings, specific examples of its use as a strategic building block, and its role in the construction of complex molecular architectures are not sufficiently documented in the accessible literature. Further research and publication in the field are needed to provide the necessary data for a comprehensive review of this specific compound's applications.

Spectroscopic Characterization and Advanced Analytical Techniques for 2 Oxocyclohexane 1 Sulfonyl Chloride and Its Reaction Products

Single-Crystal X-ray Diffraction Analysis for Absolute Stereochemistry Determination

Single-crystal X-ray diffraction is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique is particularly crucial for compounds that possess stereocenters, as it can unambiguously establish both the relative and absolute stereochemistry.

2-Oxocyclohexane-1-sulfonyl chloride is a chiral molecule, with a stereocenter at the C1 position of the cyclohexane (B81311) ring. Consequently, its reactions can yield chiral products. When these products can be grown into high-quality single crystals, X-ray diffraction analysis provides irrefutable proof of their molecular structure. mdpi.com This is essential for understanding stereoselective reaction mechanisms and for the characterization of enantiopure compounds. For example, the absolute configuration of complex chiral β-keto sulfoxides has been successfully determined using this method in conjunction with computational analysis. nih.gov

The analysis of a suitable crystalline derivative of this compound would yield precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule, including the orientation of the sulfonyl chloride group relative to the cyclohexanone (B45756) ring.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₆H₉ClO₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.871 |

| b (Å) | 15.968 |

| c (Å) | 11.980 |

| β (°) | 100.28 |

| Volume (ų) | 1481.4 |

| Z (Molecules/unit cell) | 4 |

Electron Paramagnetic Resonance (EPR) for Radical Intermediate Identification

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. It is an invaluable tool for studying reaction mechanisms that involve radical intermediates.

The chemistry of sulfonyl chlorides often involves the formation of sulfonyl radicals (R-SO₂•) through the homolytic cleavage of the sulfur-chlorine bond. This can be initiated by heat, light (photolysis), or a redox process. rsc.org In the case of this compound, a reaction could proceed via the formation of a '2-oxocyclohexane-1-sulfonyl radical'. The direct detection of such a transient and highly reactive intermediate provides powerful evidence for a radical-based reaction pathway. nih.gov

Due to the short lifetimes of many radical intermediates, techniques such as spin trapping are often employed. A "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be more easily detected and characterized by EPR. The EPR spectrum of this adduct provides information, such as hyperfine coupling constants, which can be used to identify the structure of the original, short-lived radical. rsc.org The study of these intermediates is critical for understanding and controlling reactions, such as photocatalytic processes that functionalize sulfonamides via sulfonyl radical intermediates. acs.org

| Parameter | Description | Typical Value |

|---|---|---|

| g-value | Characterizes the magnetic moment of the unpaired electron. | ~2.005 |

| a(N) (G) | Hyperfine coupling constant to the nitrogen of the spin trap. | 13 - 15 G |

| a(H) (G) | Hyperfine coupling constant to a β-hydrogen on the spin trap. | 1 - 4 G |

Theoretical and Computational Investigations of 2 Oxocyclohexane 1 Sulfonyl Chloride Reactivity

Quantum Chemical Modeling of Electronic Structure and Bonding Characteristics

Quantum chemical modeling offers a microscopic view of the electron distribution and bonding within 2-oxocyclohexane-1-sulfonyl chloride, which is fundamental to understanding its chemical behavior. The electronic structure of the sulfonyl chloride group is highly polarized. Natural Bond Orbital (NBO) analysis on analogous molecules like methanesulfonyl chloride reveals significant contributions from hyperconjugation, where lone pairs on the oxygen and chlorine atoms donate into antibonding orbitals (n→σ*), influencing the geometry and reactivity of the sulfur center. researchgate.net The traditional view involving d-orbital participation in bonding at the sulfur atom is now considered to be of minor significance. researchgate.net

The presence of the adjacent carbonyl (oxo) group at the C-2 position is expected to have a profound impact on the electronic properties of the sulfonyl chloride moiety. The electron-withdrawing nature of the ketone, via an inductive effect, should further increase the partial positive charge on the sulfur atom, enhancing its electrophilicity. This makes the sulfur atom a more susceptible target for nucleophilic attack.

Theoretical models can precisely calculate key structural parameters. Based on data from related sulfonyl chlorides like methanesulfonyl chloride, the bond lengths and angles around the tetrahedral sulfur center can be predicted. wikipedia.org These parameters are essential for building accurate models for more complex simulations.

Table 1: Predicted Structural Parameters of the Sulfonyl Chloride Group

| Parameter | Typical Value | Reference Compound |

|---|---|---|

| S=O Bond Length | ~142.4 pm | Methanesulfonyl chloride wikipedia.org |

| S-C Bond Length | ~176.3 pm | Methanesulfonyl chloride wikipedia.org |

| S-Cl Bond Length | ~204.6 pm | Methanesulfonyl chloride wikipedia.org |

| O-S-O Bond Angle | ~120° | General Sulfonyl Compounds |

Note: The values for this compound would be influenced by the cyclic structure and the adjacent oxo group.

Density Functional Theory (DFT) Studies on Reaction Energetics and Transition State Geometries

Density Functional Theory (DFT) is a workhorse of computational chemistry for investigating reaction mechanisms, calculating activation energies, and characterizing the geometries of transition states. For reactions involving this compound, such as nucleophilic substitution at the sulfur atom, DFT studies are invaluable.

Ab initio and DFT studies on the solvolysis of simple alkanesulfonyl chlorides have shown that these reactions typically proceed through a concerted SN2-type mechanism. acs.org This mechanism involves a single, trigonal-bipyramidal transition state where the nucleophile attacks the sulfur atom and the chloride ion acts as the leaving group. acs.orgnih.gov DFT calculations can map the entire reaction coordinate, providing the energy profile and the precise atomic arrangement at the transition state.

For this compound, DFT studies would be expected to confirm a similar SN2 pathway for substitution at the sulfur. The calculations would likely show that the activation energy for this process is modulated by the electronic influence of the 2-oxo group. The inductive electron withdrawal by the ketone should stabilize the electron-deficient sulfur in the transition state, potentially lowering the activation barrier compared to a simple cyclohexanesulfonyl chloride.

Furthermore, DFT can elucidate the role of solvent molecules in the reaction. Studies on methanesulfonyl chloride hydrolysis have demonstrated that solvent molecules can act as catalysts by forming hydrogen bonds, stabilizing the transition state and lowering the activation energy. acs.org A similar catalytic role of protic solvents would be anticipated for the reactions of this compound.

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

While quantum methods are excellent for static electronic properties and single reaction steps, Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of molecules over time, including conformational changes and explicit interactions with a solvent environment. nih.govacs.org

The conformational landscape of the cyclohexanone (B45756) ring is a key aspect of the molecule's structure. Unlike cyclohexane (B81311), which has two equivalent chair conformations, the sp2-hybridized carbonyl carbon in cyclohexanone distorts the ring, leading to non-equivalent chair conformations upon ring-flipping. youtube.com The bulky sulfonyl chloride group (-SO2Cl) at the C-1 position is expected to have a strong preference for the equatorial position to minimize steric clashes, particularly 1,3-diaxial interactions with the axial hydrogens at C-3 and C-5. sapub.org The energy difference between the axial and equatorial conformers can be substantial, governing the conformational equilibrium.

MD simulations can be used to explore this conformational landscape in detail. By simulating the molecule in a box of solvent molecules (e.g., water, methanol), one can observe the transitions between different ring conformations and determine their relative populations. acs.org MD is also the ideal tool to study how solvent molecules arrange themselves around the solute. It is expected that polar solvent molecules would form specific hydrogen-bonding interactions with the carbonyl oxygen and the oxygens of the sulfonyl group, creating a structured solvent shell that influences the molecule's reactivity and conformational preferences. acs.orgnih.gov

Table 2: Expected Conformational Preferences of the C1-Substituent

| Substituent Position | Relative Energy | Key Interactions |

|---|---|---|

| Equatorial | Lower (More Stable) | Minimal steric strain |

Prediction of Structure-Reactivity Relationships in Oxo-Cyclohexanesulfonyl Chlorides

By integrating the insights from quantum modeling, DFT, and MD simulations, it is possible to predict structure-reactivity relationships for the broader class of oxo-cyclohexanesulfonyl chlorides.

Electrophilicity of Sulfur : The primary site of reactivity for nucleophilic attack is the sulfur atom. The electrophilicity of this atom is enhanced by the electron-withdrawing nature of the two sulfonyl oxygens, the chlorine atom, and the adjacent oxo group. Therefore, it is predicted that this compound is more reactive towards nucleophiles than unsubstituted cyclohexanesulfonyl chloride.

Position of the Oxo Group : The position of the carbonyl group relative to the sulfonyl chloride is critical. A 2-oxo group (α-keto) exerts the strongest inductive electron-withdrawing effect. A 3-oxo or 4-oxo group would have a diminished electronic effect on the sulfur center, leading to lower reactivity in nucleophilic substitution.

Steric Hindrance : Reactivity is also governed by steric accessibility. While the equatorial conformation is favored, the presence of other bulky substituents on the cyclohexane ring could hinder the approach of a nucleophile to the sulfur atom, thereby slowing the reaction rate. This principle has been observed in studies of arenesulfonyl chlorides where bulky ortho-substituents can surprisingly accelerate reactions due to ground-state destabilization. nih.gov

Acidity of α-Protons : The protons on the carbons alpha to the carbonyl group (C2) and the sulfonyl group (C1) are acidic. The combined electron-withdrawing power of both groups makes the proton at C-1 particularly acidic. Under basic conditions, this could lead to competing reactions, such as deprotonation to form an enolate or a carbanion, which could undergo reactions other than substitution at the sulfur. This dual reactivity is a key feature of α-keto sulfonyl compounds. rsc.org

Table 3: Predicted Reactivity Trends in Oxo-Cyclohexanesulfonyl Chlorides

| Structural Feature | Predicted Effect on SN2 Reactivity at Sulfur | Rationale |

|---|---|---|

| 2-Oxo Group | Increase | Strong inductive electron-withdrawal enhances sulfur electrophilicity. |

| 4-Oxo Group | Slight Increase | Weaker inductive effect compared to the 2-oxo position. |

| Bulky Ring Substituents | Decrease | Steric hindrance impedes nucleophilic attack. |

Future Perspectives and Emerging Research Directions in 2 Oxocyclohexane 1 Sulfonyl Chloride Chemistry

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of sulfonyl chlorides often involves harsh reagents and generates significant chemical waste. The future of 2-Oxocyclohexane-1-sulfonyl chloride synthesis lies in the adoption of green chemistry principles to enhance safety and environmental compatibility.

Current research provides several promising avenues for the sustainable production of alkanesulfonyl chlorides. One such approach is the oxidative chlorosulfonation of S-alkyl isothiourea salts, which can be prepared from readily available alkyl halides and thiourea. This method can utilize N-chlorosuccinimide (NCS) as the chlorinating agent. A key advantage of using NCS is that its byproduct, succinimide, is water-soluble and can be recovered from the aqueous phase and reconverted into NCS, creating a more sustainable and circular process. researchgate.net Alternative green methods employ simple bleach (sodium hypochlorite) or sodium chlorite (B76162) (NaClO₂) for the oxidative chlorosulfonation, offering an economical and environmentally safer route. organic-chemistry.org

Another key area of development is the use of water as a reaction solvent. The oxyhalogenation of thiols and their corresponding disulfides using reagents like oxone in the presence of a chloride source (e.g., KCl) in water has been shown to be a rapid and efficient method for producing sulfonyl chlorides under mild conditions. rsc.org Adapting these aqueous-based systems for the synthesis of this compound from precursors like 2-mercaptocyclohexanone (B12311392) or its disulfide would represent a significant step forward in green synthesis.

Future research will likely focus on optimizing these methods for β-keto sulfonyl chlorides, addressing challenges such as the stability of the keto group under various oxidative conditions.

Table 1: Comparison of Potential Green Synthetic Routes for Alkanesulfonyl Chlorides

| Method | Key Reagents | Primary Byproduct | Key Advantages | Reference |

|---|---|---|---|---|

| NCS Chlorosulfonation | S-Alkylisothiourea salt, N-Chlorosuccinimide (NCS) | Succinimide | Byproduct is recyclable; mild conditions. | researchgate.netorganic-chemistry.org |

| Bleach-Mediated Oxidation | S-Alkylisothiourea salt, Sodium Hypochlorite (B82951) (NaOCl) | Sodium Chloride | Inexpensive, readily available reagents, worker-friendly. | organic-chemistry.org |

| Aqueous Oxyhalogenation | Thiol/Disulfide, Oxone, KCl | Potassium Sulfate | Uses water as a solvent, rapid reaction, mild conditions. | rsc.org |

| From Sulfonyl Hydrazides | Sulfonyl Hydrazide, N-Chlorosuccinimide (NCS) | Succinimide | Utilizes stable precursors, simple and clean reaction. | nih.gov |

Advances in Chemo-, Regio-, and Stereoselective Transformations

The synthetic utility of this compound is intrinsically linked to the ability to selectively control its reactivity. The molecule possesses two primary reactive sites: the electrophilic sulfonyl chloride group and the enolizable ketone with its adjacent active methylene (B1212753) group. Future research will focus heavily on developing transformations that can target one site with high selectivity in the presence of the other (chemoselectivity), control the position of reaction (regioselectivity), and determine the three-dimensional arrangement of atoms (stereoselectivity).

The sulfonyl chloride moiety is a powerful electrophile for introducing the 2-oxocyclohexanesulfonyl group onto nucleophiles like amines, alcohols, and carbon nucleophiles. Conversely, the α-protons to the ketone are acidic and can be removed to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions. The challenge lies in preventing self-condensation or unwanted reactions at the sulfonyl chloride group when activating the ketone.

Emerging research into the chemistry of β-keto sulfones, the products of sulfonylation reactions, provides insight into the potential transformations. rsc.org These compounds are versatile building blocks, and the methods for their synthesis often rely on precise control of reactivity. researchgate.netrsc.org For instance, developing reactions where the sulfonyl chloride first reacts with a nucleophile, followed by a selective transformation at the ketone (e.g., alkylation, aldol (B89426) reaction), or vice-versa, without the need for extensive protecting group strategies, is a key goal.

Furthermore, the chiral center at the C1 position means that stereoselective synthesis and reactions are a critical frontier. Future work could explore diastereoselective reactions on the cyclohexane (B81311) ring or the development of enantioselective methods for its synthesis or subsequent transformations, providing access to optically active sulfur-containing heterocyclic systems.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Efficiency

Catalysis is paramount for achieving the high levels of selectivity and efficiency required by modern organic synthesis. For this compound, the exploration of novel catalytic systems is expected to unlock new reaction pathways and improve existing ones.

Transition metal catalysis offers significant promise. For example, iron-catalyzed additions of sulfonyl chlorides to alkynes have been shown to proceed with excellent regio- and stereoselectivity to form β-chlorovinylsulfones. nih.gov Adapting such catalytic systems to reactions involving this compound could enable highly controlled additions to unsaturated partners. Similarly, copper-catalyzed methods are prevalent in the synthesis of β-keto sulfones, often proceeding through radical pathways or via organometallic intermediates. researchgate.netrsc.org Applying copper or other transition metal catalysts could facilitate cross-coupling reactions, allowing the sulfonyl group to be used as a handle for constructing complex molecular architectures.

Table 2: Potential Catalytic Systems for Transformations of this compound

| Catalyst Type | Potential Application | Anticipated Benefit | Reference |

|---|---|---|---|

| Iron Catalysts | Addition to alkynes/alkenes | High regio- and stereoselectivity in C-S bond formation. | nih.gov |

| Copper Catalysts | Cross-coupling reactions, synthesis of β-keto sulfone derivatives | Facilitates reactions under mild conditions, enables radical pathways. | researchgate.netrsc.org |

| Organocatalysts | Enantioselective functionalization of the α-keto position | Access to chiral building blocks without transition metals. | N/A |

| Photoredox Catalysis | Radical-based transformations | Mild, light-induced reactions, access to unique reactivity. | rsc.org |

Beyond transition metals, organocatalysis represents a major area for future exploration. Chiral amines or phosphoric acids could be used to catalyze enantioselective reactions at the α-position of the ketone, creating valuable chiral synthons. Photoredox catalysis, which uses light to generate reactive radical intermediates under exceptionally mild conditions, is another emerging field that could be applied to forge new bonds from the sulfonyl chloride moiety. rsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

While lab-scale synthesis is crucial for initial discovery, the industrial applicability of this compound hinges on its safe and scalable production. Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing for the synthesis of sulfonyl chlorides. mdpi.comrsc.org

The synthesis of sulfonyl chlorides is often highly exothermic and can involve hazardous reagents or gaseous byproducts. rsc.org Continuous flow reactors provide superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of thermal runaway. mdpi.com This enhanced safety profile is critical. Furthermore, the small reactor volumes at any given moment significantly reduce the hazard potential compared to large-scale batch reactors. rsc.org

Recent studies have demonstrated the successful continuous flow synthesis of both aryl and alkyl sulfonyl chlorides. mdpi.comgoogle.comresearchgate.net One protocol uses 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as an oxidative chlorinating agent, achieving high space-time yields in a small reactor volume. rsc.org Another sustainable flow process uses a metal-free system of nitric acid, hydrochloric acid, and oxygen. researchgate.net These established protocols provide a clear roadmap for the development of a scalable, continuous manufacturing process for this compound.

Automated synthesis platforms can be integrated with these flow systems to monitor reaction parameters in real-time, control pumping rates, and manage downstream processing like workup and isolation. mdpi.com This automation leads to improved consistency, higher yields, and reduced manual intervention, making the production process more reliable and cost-effective. The future production of this compound for any large-scale application will undoubtedly leverage these advanced manufacturing technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.